

Spectroscopic Profile of 5-Methyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyloxazole

Cat. No.: B009148

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Methyloxazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **5-Methyloxazole** is C₄H₅NO, with a molecular weight of 83.09 g/mol. The spectroscopic data provides confirmation of its distinct molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.7	Singlet	H ₂
~6.8	Singlet	H ₄
~2.4	Singlet	-CH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~151	C2
~140	C5
~125	C4
~12	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	=C-H stretch
~2930	Medium	C-H stretch (methyl)
~1600	Medium	C=N stretch
~1500	Medium	C=C stretch
~1380	Medium	C-H bend (methyl)
~1100	Strong	C-O-C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Under electron ionization (EI), **5-Methyloxazole** exhibits a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
83	High	Molecular Ion $[M]^+$
55	Moderate	$[M - CO]^+$
42	High	$[C_2H_2N]^+$
41	Moderate	$[C_3H_5]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **5-Methyloxazole** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).[\[1\]](#)[\[2\]](#)
- Filter the solution into a clean 5 mm NMR tube.[\[1\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

Data Acquisition:

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
[\[1\]](#)
- Shim the magnetic field to achieve homogeneity and optimal resolution.[\[1\]](#)
- Acquire the 1H NMR spectrum, followed by the ^{13}C NMR spectrum. For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

IR Spectroscopy

Sample Preparation (Neat Liquid):

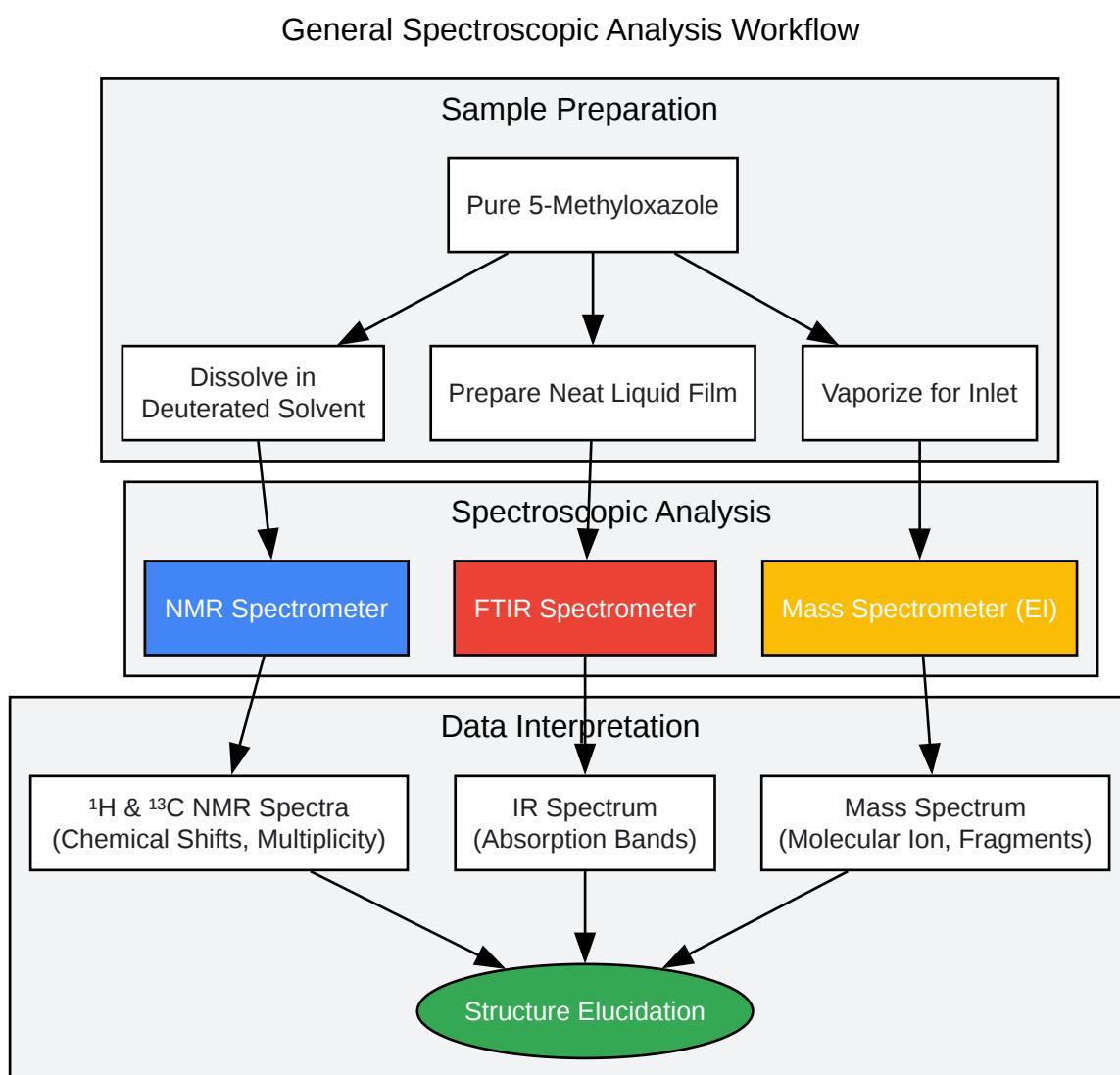
- Place one to two drops of neat **5-Methyloxazole** liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
- Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.[3]

Data Acquisition:

- Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty instrument.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization:


- Introduce a small amount of the volatile **5-Methyloxazole** sample into the mass spectrometer, typically via a gas chromatography (GC) inlet or a direct insertion probe.[4]
- The sample is vaporized and enters the ion source.
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

Mass Analysis and Detection:

- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.[7]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-Methyloxazole**.

[Click to download full resolution via product page](#)

General Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. web.mit.edu [web.mit.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uni-saarland.de [uni-saarland.de]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyloxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009148#spectroscopic-data-of-5-methyloxazole-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com